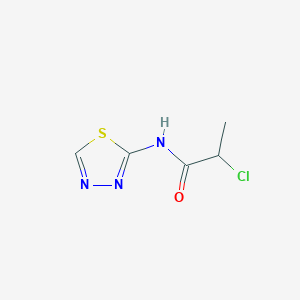

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3OS/c1-3(6)4(10)8-5-9-7-2-11-5/h2-3H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABZOVVOBDHPTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649326 |

Source

|

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019456-17-7 |

Source

|

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound featuring the versatile 1,3,4-thiadiazole core. While specific biological data for this particular molecule is not extensively documented in publicly accessible literature, this guide synthesizes information on its chemical characteristics, provides a detailed, field-proven protocol for its synthesis, and explores its potential biological significance based on the well-established activities of the 1,3,4-thiadiazole scaffold. This document is intended to serve as a foundational resource for researchers investigating novel therapeutic agents, offering insights into the synthesis, characterization, and potential applications of this and related compounds in drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, is a key structural motif in numerous clinically used drugs and a vast number of investigational agents.[2] The unique physicochemical properties of the 1,3,4-thiadiazole nucleus, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its diverse pharmacological profiles.

Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of therapeutic effects, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The versatility of this scaffold stems from the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its biological and pharmacokinetic properties. The subject of this guide, this compound, is a derivative that combines the 1,3,4-thiadiazole core with a reactive chloropropanamide side chain, suggesting its potential as both a biologically active molecule and a versatile intermediate for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 1019456-17-7 | [3] |

| Molecular Formula | C₅H₆ClN₃OS | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 54.88 Ų | [3] |

| Predicted LogP | 1.1039 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 2-amino-1,3,4-thiadiazole with 2-chloropropionyl chloride. This reaction is a standard method for the formation of an amide bond between an amine and an acyl chloride. The following protocol is adapted from established procedures for the synthesis of structurally similar compounds.[4]

Synthetic Pathway

Caption: General synthetic scheme for the acylation of 2-amino-1,3,4-thiadiazole.

Detailed Experimental Protocol

Materials:

-

2-amino-1,3,4-thiadiazole

-

2-chloropropionyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous Tetrahydrofuran (THF) (or another suitable aprotic solvent)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1,3,4-thiadiazole (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add 2-chloropropionyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[5]

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl proton (doublet), the methine proton (quartet), and the amide proton (broad singlet). The chemical shifts and coupling constants will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the thiadiazole ring, and the carbons of the chloropropyl side chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band).[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can be employed to determine the percentage purity.[5]

Caption: A typical workflow for the purification and analysis of the synthesized compound.

Potential Biological Activities and Mechanism of Action (Inferred)

While specific biological data for this compound is limited, the extensive research on the 1,3,4-thiadiazole scaffold allows for informed speculation on its potential therapeutic applications.

Inferred Biological Activities

The 1,3,4-thiadiazole nucleus is a component of numerous compounds with a wide range of biological activities, including:

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, such as inhibition of carbonic anhydrases, receptor tyrosine kinases, and topoisomerases.

-

Antimicrobial Activity: The thiadiazole ring is present in several antimicrobial agents. Its derivatives have shown activity against a broad spectrum of bacteria and fungi.

-

Anti-inflammatory Activity: Some 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX).

-

Anticonvulsant Activity: The 1,3,4-thiadiazole scaffold has been explored for the development of novel anticonvulsant agents.[6]

Postulated Mechanism of Action

The biological activity of this compound would likely be dictated by the interplay between the 1,3,4-thiadiazole core and the chloropropanamide side chain. The thiadiazole ring can engage in various non-covalent interactions with biological targets, while the reactive chloro- functional group could potentially act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins. This dual functionality suggests that the compound could act as an irreversible inhibitor of specific enzymes or receptors.

Applications in Drug Development

Given its structural features, this compound can be envisioned to have two primary roles in drug development:

-

As a Lead Compound: The inherent biological activity of the 1,3,4-thiadiazole core suggests that this compound could serve as a starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, involving modification of the propanamide side chain, could lead to the discovery of more potent and selective drug candidates.

-

As a Synthetic Intermediate: The reactive chlorine atom in the propanamide side chain makes this compound a valuable intermediate for the synthesis of more complex molecules. Nucleophilic substitution reactions at the chloro- position can be used to introduce a wide variety of functional groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling chlorinated organic compounds and heterocyclic molecules should be observed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a fascinating molecule that holds promise for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a framework for its analytical characterization. While its specific biological profile remains to be fully elucidated, the well-established importance of the 1,3,4-thiadiazole scaffold suggests that this compound and its derivatives are worthy of exploration in the quest for new therapeutic agents. The information presented herein is intended to empower researchers to synthesize, characterize, and evaluate this compound, thereby contributing to the advancement of drug discovery and development.

References

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (Source: PMC - NIH)

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (Source: Not specified)

- Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results.

- Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (Source: IOSR Journal)

- Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.

- Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.

- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (Source: Not specified)

- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (Source: PMC - PubMed Central)

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Chloro-1,3,4-thiadiazol-2-amine. (Source: Benchchem)

- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

- This compound. (Source: ChemScene)

- Benzene sulfonamide thiazole and oxazole compounds.

- United States P

- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (Source: MDPI)

- 1, 2, 3-thiadiazole compounds and their use as crop protecting agent.

- Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (Source: Semantic Scholar)

- A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole. (Source: Benchchem)

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2018116073A1 - 1, 2, 3-thiadiazole compounds and their use as crop protecting agent - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1][2] This document moves beyond a simple recitation of procedures, offering a rationale-driven approach to experimental design, data acquisition, and spectral interpretation. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural hypothesis. Each analytical step is designed as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

This guide provides the strategic framework for confirming the identity and connectivity of the title compound, establishing a gold-standard analytical workflow.

Caption: High-level workflow for structure elucidation.

Synthesis and Sample Preparation: Foundational Purity

The quality of spectroscopic data is inextricably linked to the purity of the analyte. The proposed synthesis of this compound is a two-step process designed for high yield and purity.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole (Precursor)

The precursor, 2-amino-1,3,4-thiadiazole, can be synthesized via the oxidative cyclization of thiosemicarbazide with an appropriate reagent. Several methods exist, including using reagents like ferric ammonium sulfate or iodine in the presence of a base.[3][4] A common and effective laboratory-scale synthesis involves the reaction of thiosemicarbazide with an aldehyde followed by oxidative cyclization.[3]

Step 2: Acylation to Yield the Final Compound

The target compound is formed via a standard nucleophilic acyl substitution. The amino group of 2-amino-1,3,4-thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride.

Sources

A Technical Guide to the Synthesis and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives

Abstract

The 1,3,4-thiadiazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for strong interactions with biological targets, make it a privileged structure in drug discovery.[3][4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic synthesis of novel 2,5-disubstituted 1,3,4-thiadiazole derivatives and their subsequent biological screening. We delve into the causal relationships behind common synthetic methodologies, provide robust, step-by-step experimental protocols, and outline a systematic framework for in vitro biological evaluation, including antimicrobial and anticancer assays. The objective is to equip scientists with the foundational knowledge and practical insights required to navigate the iterative cycle of design, synthesis, and testing in the quest for new therapeutic leads.

Chapter 1: The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisosteric replacement for pyrimidine and other heterocycles, allowing it to interact with a wide array of biological targets.[6] The inherent aromaticity of the ring confers significant in vivo stability, while its mesoionic character facilitates passage across cellular membranes, enhancing bioavailability.[4][7]

The therapeutic versatility of this scaffold is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities, including:

-

Antitubercular [8]

This wide-ranging bioactivity has led to the development of several commercially successful drugs, such as the diuretic Acetazolamide , the antibacterial Sulfamethizole , and the antibiotic Cefazolin , validating the therapeutic potential of the 1,3,4-thiadiazole core.[12][15]

Chapter 2: Strategic Approaches to the Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is typically achieved through cyclization reactions. The choice of starting materials and reaction conditions is critical and dictates the final substitution pattern of the heterocyclic ring. The most prevalent and reliable strategies involve the cyclization of thiosemicarbazides or related precursors.[15]

Common Synthetic Pathways:

-

From Thiosemicarbazides and Carboxylic Acids: This is arguably the most common method. The thiosemicarbazide is reacted with a carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or methanesulfonic acid.[7][13][16] The reaction proceeds via a nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.[15]

-

From Acylhydrazines and a Sulfur Source: Acylhydrazines can be reacted with a sulfur source like carbon disulfide or an isothiocyanate to form an intermediate that subsequently cyclizes to the 1,3,4-thiadiazole ring.[15]

-

Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, formed from the condensation of thiosemicarbazide with aldehydes or ketones, can undergo oxidative cyclization using reagents like ferric chloride (FeCl₃) to yield 1,3,4-thiadiazole derivatives.[7][8]

The choice of pathway depends on the availability of starting materials and the desired substituents on the final molecule. The reaction using thiosemicarbazide and carboxylic acids is often preferred for its operational simplicity and the vast commercial availability of diverse carboxylic acids, allowing for extensive library generation.

Caption: General workflow for synthesis and purification.

Chapter 3: Experimental Protocols: Synthesis and Characterization

This section provides a validated, step-by-step protocol for the synthesis of a representative 2,5-disubstituted 1,3,4-thiadiazole derivative, followed by guidelines for its structural characterization.

Protocol 3.1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine

This protocol describes the synthesis via the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide using phosphorus oxychloride.[16]

Materials:

-

Aromatic carboxylic acid (e.g., benzoic acid) (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 mL per 3 mmol of acid)

-

Deionized water

-

50% Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel, and filter paper.

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add the aromatic carboxylic acid (e.g., 3.0 mmol) and phosphorus oxychloride (10 mL).

-

Causality: POCl₃ serves as both the solvent and the powerful dehydrating agent required to drive the cyclization by removing the elements of water.

-

-

Addition of Reagent: Stir the mixture at room temperature for 20 minutes. Then, carefully add thiosemicarbazide (3.0 mmol) in one portion.

-

Causality: The initial stirring allows for the activation of the carboxylic acid by POCl₃, forming a highly reactive acyl intermediate, which is then readily attacked by the nucleophilic thiosemicarbazide.

-

-

Heating: Heat the resulting mixture to 80-90 °C for one hour with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After one hour, cool the reaction mixture in an ice bath. Very carefully and slowly, add 40 mL of crushed ice or cold water to the flask. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Causality: The addition of water quenches the reaction and hydrolyzes the excess POCl₃ to phosphoric acid.

-

-

Reflux: Reflux the resulting aqueous suspension for 4 hours.

-

Causality: This step ensures the complete hydrolysis of any remaining intermediates and promotes the precipitation of the product.

-

-

Neutralization and Precipitation: Cool the mixture again. Basify the solution to a pH of approximately 8 using a 50% NaOH solution while stirring in an ice bath. A precipitate will form.

-

Causality: The product, an amine, is often soluble in the acidic medium as its ammonium salt. Neutralization deprotonates the amine, causing the free base to precipitate out of the solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.

Protocol 3.2: Structural Characterization

The identity and purity of the synthesized compound must be confirmed using spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

N-H stretch: Look for absorption bands in the 3100-3300 cm⁻¹ region, characteristic of the amino group.

-

C=N stretch: A sharp band around 1600-1680 cm⁻¹ indicates the imine bond within the thiadiazole ring.

-

C-S stretch: A weaker band around 600-700 cm⁻¹ is indicative of the carbon-sulfur bond in the ring.[9]

-

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Aromatic Protons: Signals in the δ 7.0-9.0 ppm range corresponding to the protons on the aryl substituent.

-

Amine Protons (NH₂): A broad singlet that may appear over a wide range (e.g., δ 2.5-7.5 ppm), which is D₂O exchangeable.[17]

-

-

Carbon-13 (¹³C-NMR) Spectroscopy:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis. Look for the molecular ion peak (M⁺).

Chapter 4: Framework for Biological Screening

Once a library of novel 1,3,4-thiadiazole derivatives is synthesized and characterized, the next critical phase is to evaluate their biological activity. In vitro screening is a cost-effective and efficient method to identify "hit" compounds with desired pharmacological effects from a large collection of molecules.[20][21]

Caption: A typical workflow for in vitro biological screening.

Protocol 4.1: Antimicrobial Screening (Broth Microdilution Assay for MIC)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Synthesized thiadiazole derivatives (stock solutions in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control

-

Microplate reader

Methodology:

-

Prepare Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the final target inoculum size.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and the standard drug. Typically, a concentration range of 0.5 to 128 µg/mL is tested.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Protocol 4.2: Anticancer Screening (MTT Cytotoxicity Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[22]

-

Normal cell line (e.g., fibroblasts) to assess selectivity[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Standard anticancer drug (e.g., Etoposide, Doxorubicin)

-

Sterile 96-well cell culture plates

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.

-

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[6]

Chapter 5: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from screening must be systematically analyzed to identify promising compounds and guide the next cycle of drug design.

Data Presentation: Summarizing the biological data in a tabular format is crucial for clear comparison.

| Compound ID | R¹-Group | R²-Group | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 |

| STD-1 | - | Ciprofloxacin | 2 | - |

| STD-2 | - | Etoposide | - | 75 |

| TH-01 | -H | -Phenyl | >128 | >100 |

| TH-02 | -H | -4-Chlorophenyl | 16 | 68 |

| TH-03 | -H | -4-Methoxyphenyl | 64 | 82 |

| TH-04 | -CH₃ | -4-Chlorophenyl | 8 | 45 |

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis: SAR explores the relationship between the chemical structure of a molecule and its biological activity. From the table above, preliminary insights can be drawn:

-

The presence of a 4-chlorophenyl group at R² (TH-02) appears to confer better anticancer and antibacterial activity compared to an unsubstituted phenyl (TH-01) or a methoxy-substituted phenyl (TH-03).

-

Adding a methyl group at R¹ while keeping the 4-chlorophenyl group at R² (TH-04) further enhances both activities, suggesting this modification is favorable.

This analysis fuels the iterative process of drug discovery, where insights from biological testing inform the design of the next generation of compounds with potentially improved potency and selectivity.

Caption: The iterative cycle of medicinal chemistry research.

Chapter 6: Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold remains a highly attractive and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility allows for the creation of large and diverse chemical libraries. This guide has outlined a robust and logical framework for the synthesis of these derivatives and their subsequent biological evaluation. By understanding the causality behind synthetic protocols and employing systematic screening cascades, researchers can efficiently identify and optimize new lead compounds. Future efforts will likely focus on developing more complex, multi-target derivatives and employing computational tools to refine the design process, further cementing the legacy of the 1,3,4-thiadiazole ring in the future of medicine.

References

-

Gier-Krzesińska, W., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6519. [Link]

-

Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 716-745. [Link]

-

Yadav, M., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Infectious Disorders - Drug Targets, 19(3), 268-278. [Link]

-

Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 623. [Link]

-

Gier-Krzesińska, W., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6519. [Link]

-

Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4-Thiadiazole derivatives. American Journal of PharmTech Research, 7(3). [Link]

-

Al-Ostath, A. I. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-Ecological and Physical-Chemical Aspects of the Environment, 2(1), 1-10. [Link]

-

Chandurwala, S., et al. (2023). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 13(2), 146-157. [Link]

-

Oniga, S., et al. (2010). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules, 15(11), 7922-7933. [Link]

-

Aggarwal, N., & Kumar, R. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]

-

Matysiak, J., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3373. [Link]

-

Nami, A. W., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(21), 6614. [Link]

-

Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]

-

Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Organic Chemistry Portal. [Link]

-

Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]

-

Özbek, N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30143-30155. [Link]

-

Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

-

Pathan, T. K., et al. (2021). Synthesis of 1,3,4-Thiadiazoles: Review. Chemistry & Biology Interface, 11(3), 154-173. [Link]

-

Sharma, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1515. [Link]

-

El-Sayed, N. N. E., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16325-16345. [Link]

-

Singh, A. K. (2012). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 793-803. [Link]

-

Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]

-

Khan, A., et al. (2023). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Letters in Organic Chemistry, 20(11), 1072-1077. [Link]

-

Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(11), 868-875. [Link]

-

Özbek, N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

-

Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Siudek, N., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22176. [Link]

-

Creative Bioarray. (2023). The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [Link]

-

Al-Amiery, A. A. (2022). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

-

Musso, L., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7857. [Link]

-

Worrell, B. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17290–17298. [Link]

-

Sittampalam, G. S., et al. (2014). In vitro Screening Systems. ResearchGate. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]

-

Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 849-856. [Link]

-

Kumar, D., et al. (2023). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. Open Ukrainian Citation Index. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

-

Chem Survival. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bepls.com [bepls.com]

- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. jocpr.com [jocpr.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 16. mdpi.com [mdpi.com]

- 17. chemmethod.com [chemmethod.com]

- 18. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 20. labinsights.nl [labinsights.nl]

- 21. researchgate.net [researchgate.net]

- 22. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide CAS 1019456-17-7 properties

An In-Depth Technical Guide to 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide (CAS 1019456-17-7)

Introduction

This compound is a synthetic organic compound featuring a core 1,3,4-thiadiazole ring. This heterocyclic motif is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse and potent biological activities.[1][2] Molecules incorporating the 1,3,4-thiadiazole scaffold have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The title compound, as a chloro-propanamide derivative, represents a research chemical with significant potential for exploration in drug discovery and development.

This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert insights into its chemical properties, a plausible synthetic route, potential biological significance, and essential handling protocols. It is intended to serve as a foundational resource for researchers initiating studies with this compound.

Part 1: Physicochemical and Structural Properties

The fundamental identity and computed physicochemical parameters of a compound are critical for predicting its behavior in biological and chemical systems. These properties influence factors such as solubility, membrane permeability, and metabolic stability.

Core Compound Characteristics

| Property | Value | Source |

| CAS Number | 1019456-17-7 | [5][6] |

| Molecular Formula | C₅H₆ClN₃OS | [5] |

| Molecular Weight | 191.64 g/mol | [5][6] |

| Synonym | 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide | [5] |

| SMILES | CC(Cl)C(NC1=NN=CS1)=O | [5] |

| Purity | ≥95% (Typical) | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

Computed Physicochemical Data

| Parameter | Value | Implication |

| Topological Polar Surface Area (TPSA) | 54.88 Ų | [5] |

| LogP (Partition Coefficient) | 1.1039 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 2 | [5] |

These computational values suggest the molecule possesses properties conducive to good oral bioavailability, according to general guidelines like Lipinski's Rule of Five.

Chemical Structure Visualization

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality: The choice of an anhydrous aprotic solvent like THF prevents hydrolysis of the highly reactive acyl chloride. A tertiary amine base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

-

Preparation : To a solution of 2-amino-1,3,4-thiadiazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (TEA) (1.1 eq). Cool the mixture to 0°C in an ice bath with stirring.

-

Acylation : Add 2-chloropropanoyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification : The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Methods for Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on related structures, the following spectral characteristics are anticipated: [7]

-

FTIR (ATR, cm⁻¹) : Expected peaks around 3280-3370 (N-H stretching), 1690-1710 (C=O amide I band), and within the fingerprint region for the thiadiazole ring.

-

¹H-NMR : Signals corresponding to the amide proton (N-H), the methine proton (-CHCl-), and the methyl protons (-CH₃), along with protons on the thiadiazole ring.

-

¹³C-NMR : Resonances for the carbonyl carbon (C=O), carbons of the thiadiazole ring, and the aliphatic carbons of the propanamide side chain.

-

Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound.

Part 3: Potential Applications and Biological Context

While no specific biological activity has been published for this compound, the extensive pharmacology of the 1,3,4-thiadiazole scaffold provides a strong basis for predicting its potential applications.

Anticancer Potential: A Mechanistic Hypothesis

A primary area of interest for thiadiazole derivatives is oncology. [1][3]The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized in vivo to derivatives that are potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase. [8]This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.

-

Mechanism of Action : Cancer cells, with their high rate of proliferation, are heavily dependent on de novo nucleotide synthesis. By inhibiting IMP dehydrogenase, thiadiazole metabolites deplete the intracellular pool of guanine nucleotides, thereby arresting DNA and RNA synthesis and halting cell proliferation. [8]

Caption: Potential mechanism of action via inhibition of IMP Dehydrogenase.

Broad-Spectrum Biological Activity

The 1,3,4-thiadiazole nucleus is a privileged scaffold associated with a wide array of biological activities, suggesting further avenues of investigation for the title compound:

-

Antimicrobial and Antifungal Activity : Many thiadiazole derivatives have shown potent activity against various strains of bacteria and fungi. [1]* Herbicidal and Agricultural Applications : Certain substituted thiadiazoles have been investigated for their potential as herbicides. [1]* Anticonvulsant and CNS Activity : The structural features of thiadiazoles have been explored in the design of novel anticonvulsant agents. [4]

Part 4: Safety, Handling, and Storage

Trustworthiness Statement : A specific Safety Data Sheet (SDS) for CAS 1019456-17-7 is not readily available in public databases. The following guidelines are based on the known hazards of related chemical classes, such as chloroamides and heterocyclic compounds, and should be considered a baseline for safe laboratory practice. [9][10][11]

General Safety Precautions

| Precaution Category | Recommended Action |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. [10]Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. |

| First Aid (Eyes) | In case of contact, immediately rinse eyes cautiously with plenty of water for several minutes. Seek medical attention. [9] |

| First Aid (Skin) | If on skin, wash with plenty of soap and water. Remove contaminated clothing. [9][10] |

| First Aid (Inhalation) | If inhaled, remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. [9][10] |

| Storage | As per supplier recommendation, store in a tightly sealed container in a dry, cool place at 2-8°C. [5] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

Conclusion

This compound is a research chemical that emerges from a lineage of biologically significant 1,3,4-thiadiazole compounds. While specific experimental data on this molecule remains limited, its structural features and the well-documented activities of its chemical class strongly suggest its potential as a valuable probe or lead compound in medicinal and agricultural research, particularly in the fields of oncology and antimicrobials. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to begin their investigations into the properties and applications of this promising compound.

References

-

Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PubMed Central.[Link]

-

2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide. Tetrahedron.[Link]

-

Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal.[Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.[Link]

-

Material Safety Data Sheet. Pi Chemicals.[Link]

-

(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate.[Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience.[Link]

-

Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.[Link]

-

Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. ResearchGate.[Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 1019456-17-7 | 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide | Tetrahedron [thsci.com]

- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. pipharm.com [pipharm.com]

Introduction: The Therapeutic Promise of the N-acyl-thiadiazole Scaffold

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of N-acyl-thiadiazoles

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its mesoionic character allows molecules containing this ring to effectively cross cellular membranes, enhancing interaction with biological targets.[2] As a bioisostere of pyrimidine and oxadiazole, the thiadiazole moiety is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological properties including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[3][4] The N-acyl substitution on this core structure provides a versatile handle for chemists to modulate physicochemical properties and biological activity, making the N-acyl-thiadiazole family a fertile ground for drug discovery.

This guide provides a technical framework for conducting the crucial first-pass, or preliminary, bioactivity screening of novel N-acyl-thiadiazole candidates. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating experimental systems, and the robust interpretation of data to enable informed decisions on which compounds warrant progression in the drug development pipeline.

Section 1: Strategic Framework for Preliminary Bioactivity Screening

The primary goal of a preliminary screen is to efficiently and cost-effectively identify "hits"—compounds that exhibit a desired biological effect—from a library of synthesized N-acyl-thiadiazole derivatives. This initial phase is not about exhaustive characterization but about systematic and reproducible filtering. The choice of assays is dictated by the therapeutic potential suggested by the scaffold's known activities. For N-acyl-thiadiazoles, a logical starting point is a tripartite screen assessing antibacterial, antifungal, and anticancer properties.

A critical aspect of a trustworthy protocol is the inclusion of appropriate controls. Every assay must include:

-

Positive Controls: Known drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi, doxorubicin for cancer cells) to validate that the assay system is responsive.

-

Negative/Vehicle Controls: The solvent (e.g., Dimethyl Sulfoxide, DMSO) used to dissolve the test compounds, to ensure it has no intrinsic biological activity at the concentrations used.

-

Blank Controls: Medium or buffer alone, to establish a baseline for measurements.

This multi-control system ensures that any observed activity can be confidently attributed to the N-acyl-thiadiazole compound itself.

Section 2: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents a critical priority.[5] Thiadiazole derivatives have consistently shown promise in this area.[1][6]

Antibacterial Susceptibility Testing

The initial evaluation of antibacterial potential is quantitatively determined by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[5][8]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Reagents and Inoculum:

-

Prepare a stock solution of each N-acyl-thiadiazole derivative (e.g., 1 mg/mL in DMSO).

-

Culture the selected bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Assay Plate Preparation:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate. This creates a concentration gradient.

-

The final volume in each well before adding bacteria should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (a standard antibiotic like Ciprofloxacin), a vehicle control (DMSO), and a growth control (no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well where no turbidity (bacterial growth) is observed.

-

Workflow for Antibacterial MIC Determination

Data Presentation: Anticancer Activity

| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| N-ATD-01 | 45.2 | 89.7 |

| N-ATD-02 | 12.5 | 23.1 |

| N-ATD-03 | 5.8 | 9.3 |

| Doxorubicin | 0.8 | 0.5 |

Section 4: Conclusion and Path Forward

The preliminary bioactivity screen provides a critical, data-driven foundation for advancing N-acyl-thiadiazole candidates. This guide outlines a robust, multi-pronged approach to efficiently assess antibacterial, antifungal, and anticancer potential. The causality behind these experimental choices is clear: utilizing standardized, quantitative assays like broth microdilution for MIC and the MTT assay for IC50 ensures that the data is reproducible and comparable across different studies.

Compounds that demonstrate high potency (low MIC or IC50 values) in one or more of these primary screens are considered "hits." The next logical steps for these promising molecules involve more advanced, secondary screening. This includes assessing activity against a broader panel of bacterial, fungal, or cancer cell lines (including resistant strains), investigating the mechanism of action, and performing initial toxicity studies against non-cancerous human cell lines to determine a selectivity index. [4]This structured, tiered approach ensures that research and development efforts are focused on compounds with the highest probability of becoming clinically successful therapeutic agents.

References

-

Karabasanagouda, T., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Available at: [Link]

-

Chen, C., et al. (2022). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Molecules. Available at: [Link]

-

Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy. Available at: [Link]

-

Gomha, S. M., et al. (2017). Thiadiazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

-

EBSCO. (n.d.). Thiazole antifungals | Research Starters. EBSCO. Available at: [Link]

-

Weisenthal, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

Juszczak, M., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Wang, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]

-

Wieder, A. M., & Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

-

Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of the Serbian Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

-

Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Wiegand, I., et al. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

-

Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d]t[9][10]riazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

-

Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]

-

Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal. Available at: [Link]

-

Ghorab, M. M., et al. (2004). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. Available at: [Link]

-

Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. Available at: [Link]

-

Nostro, A., & Papalia, T. (2012). Screening methods to determine antibacterial activity of natural products. Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Ušćumlić, G. S., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]

-

Juszczak, M., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]

-

Matysiak, J., et al. (2019). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. Available at: [Link]

-

Săndulache, I., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-A. Molecules. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Molecules. Available at: [Link]

-

Liu, J., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. Available at: [Link]

-

Oniga, S., et al. (2000). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Die Pharmazie. Available at: [Link]

-

De La Salle University. (n.d.). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University Research Congress. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Discovery and Synthesis of Bioactive 1,3,4-Thiadiazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties: the aromatic nature of the ring confers high in vivo stability, while its mesoionic character facilitates passage across biological membranes to engage with intracellular targets.[3][4][5] Furthermore, the 1,3,4-thiadiazole core acts as a hydrogen bond acceptor and possesses a significant dipole moment, enabling potent interactions with a wide array of biological macromolecules.[6] This guide provides an in-depth exploration of the core synthetic methodologies for creating 1,3,4-thiadiazole derivatives, elucidates the mechanistic basis for their broad spectrum of bioactivities, and offers practical, field-proven protocols for their synthesis and evaluation.

The Strategic Advantage of the 1,3,4-Thiadiazole Core in Drug Design

The strategic importance of the 1,3,4-thiadiazole scaffold is not merely due to its synthetic accessibility but is deeply rooted in its inherent "drug-like" characteristics. The substitution of a -CH=CH- group with a sulfur atom (a bioisosteric replacement) often leads to enhanced lipophilicity and improved pharmacokinetic profiles.[7][8] The electron-withdrawing nature of the azole ring and the ease of functionalization at the C2 and C5 positions allow for precise tuning of a molecule's electronic and steric properties.[6] This fine-tuning is critical for optimizing target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Notably, many derivatives exhibit favorable metabolic stability and bioavailability, making them attractive candidates for progression through the drug development pipeline.[8][9] The scaffold is a key component in several marketed drugs, including the carbonic anhydrase inhibitor Acetazolamide and the cephalosporin antibiotic Cefazolin , validating its clinical and commercial relevance.[7]

Core Synthetic Strategies: From Precursors to Privileged Scaffold

The construction of the 1,3,4-thiadiazole ring is typically achieved through the cyclization of open-chain precursors.[9][10] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and reaction scalability. The most robust and widely employed methods originate from a few key classes of precursors.

Key Synthetic Pathways Overview

Caption: Major synthetic routes to the 1,3,4-thiadiazole scaffold.

Cyclization of Thiosemicarbazides

This is arguably the most prevalent and versatile method for synthesizing 2,5-disubstituted and 2-amino-5-substituted-1,3,4-thiadiazoles.[7] The causality behind its widespread use lies in the commercial availability of a vast array of thiosemicarbazides and carboxylic acids, allowing for extensive library generation.

-

Mechanism: The synthesis proceeds via a nucleophilic attack of the thiosemicarbazide's nitrogen on the carbonyl carbon of a carboxylic acid (or its derivative, like an acid chloride or ester), followed by intramolecular cyclization and dehydration. Strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or methanesulfonic acid are often required to drive the reaction to completion.[4][11][12]

From Acylhydrazines and a Sulfur Source

Acylhydrazines (or acid hydrazides) serve as excellent precursors when reacted with a one-carbon, two-sulfur synthon.

-

With Carbon Disulfide (CS₂): In the presence of a base like potassium hydroxide (KOH), acylhydrazines react with CS₂ to form a dithiocarbazate intermediate, which then cyclizes upon heating or acidification to yield 2-substituted-5-mercapto-1,3,4-thiadiazoles.[13] The resulting thiol group is a valuable handle for further functionalization (S-alkylation).

-

With Isothiocyanates: The reaction between acylhydrazines and isothiocyanates provides a direct route to N-substituted-5-aryl/alkyl-1,3,4-thiadiazol-2-amines.[7]

Ring Transformation of 1,3,4-Oxadiazoles

The bioisosteric relationship between oxadiazoles and thiadiazoles can be exploited synthetically. 2,5-Disubstituted-1,3,4-oxadiazoles can be converted to their thiadiazole counterparts via thionation, typically using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[14] This method is particularly useful for late-stage modification of existing oxadiazole-containing compounds.

Experimental Protocol: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole

This protocol represents a self-validating system for a common synthesis, chosen for its reliability and high yields. It details the cyclization of an aryl thiosemicarbazide, a foundational technique in thiadiazole chemistry.

Workflow Diagram

Caption: Step-by-step workflow for a typical thiadiazole synthesis.

Step-by-Step Methodology

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aryl carboxylic acid (10 mmol, 1.0 eq).

-

Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask in a fume hood. The POCl₃ acts as both the solvent and the dehydrating cyclizing agent. Add thiosemicarbazide (10 mmol, 1.0 eq) to the mixture.

-

Cyclization Reaction: Heat the reaction mixture to 75-80 °C and allow it to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

-

Work-up and Quenching: After completion, allow the mixture to cool to room temperature. In a separate beaker, prepare ~200g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This is an exothermic process and must be done cautiously in a fume hood.

-

Neutralization and Precipitation: The acidic aqueous solution is then neutralized by the slow addition of concentrated ammonium hydroxide (NH₄OH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole. Dry the final product under vacuum.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

The Broad Spectrum of Bioactivity: Targets and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is pleiotropic, meaning it can interact with a wide range of biological targets, leading to diverse pharmacological effects.[15][16][17] This versatility is a direct result of its structural and electronic properties.

Major Biological Targets and Pharmacological Outcomes

Caption: Key molecular targets and resulting bioactivities of 1,3,4-thiadiazoles.

-

Anticancer Activity: This is one of the most extensively studied areas. 1,3,4-thiadiazole derivatives have been shown to inhibit crucial enzymes involved in tumorigenesis, such as carbonic anhydrases (CAs, particularly isoforms IX and XII which are overexpressed in hypoxic tumors), tyrosine kinases, and matrix metalloproteinases.[3][6][10] Their ability to interfere with DNA replication processes, attributed to their role as bioisosteres of pyrimidine, also contributes to their cytotoxic effects.[13]

-

Antimicrobial Activity: The scaffold is a common feature in agents targeting both bacteria and fungi.[9] Numerous derivatives have shown potent inhibition of various Gram-positive and Gram-negative bacterial strains, as well as a range of fungal species.[8] Some compounds are also effective against multi-drug resistant (MDR) tuberculosis strains.[15]

-

Anti-inflammatory Activity: By inhibiting cyclooxygenase (COX) enzymes, certain thiadiazole derivatives can block the synthesis of prostaglandins, key mediators of inflammation, thus exerting potent anti-inflammatory effects.[9][10]

-

Antiviral Activity: Recent research has highlighted the potential of 1,3,4-thiadiazoles as antiviral agents, with some derivatives showing inhibitory activity against targets like the DDX3X helicase, which is crucial for the replication of many RNA viruses.[18]

Structure-Activity Relationship (SAR) and Data Insights

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the ring. Understanding these Structure-Activity Relationships (SAR) is fundamental to designing more potent and selective agents.

-

Substitutions at C2 and C5: These are the primary points for modification.

-

Aromatic/Heteroaromatic Rings: The introduction of bulky aromatic or heteroaromatic rings at the C2 or C5 position often enhances anticancer and antimicrobial activities, likely due to increased van der Waals and π-π stacking interactions with target proteins.

-

Amino Group at C2: The 2-amino-1,3,4-thiadiazole moiety is a key pharmacophore. Further substitution on this amino group (e.g., acylation, formation of Schiff bases) can drastically modulate the biological profile.

-

Thiol Group at C2 or C5: The 2-mercapto-1,3,4-thiadiazole provides a reactive handle for introducing various side chains via S-alkylation or S-arylation, creating extensive libraries for screening.[13]

-

Table 1: Representative Bioactive 1,3,4-Thiadiazole Derivatives

| Compound Structure (Core Highlighted) | Target/Application | Reported Activity | Reference |

| Acetazolamide | Carbonic Anhydrase | Diuretic, Antiglaucoma | [7] |

| Cefazolin | Bacterial Cell Wall Synthesis | Antibiotic | [7] |

| 2-(4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | Anticancer (MCF-7 cell line) | IC₅₀ = 1.62 µM | [13] |

| 2-amino-5-(nitrofuran)-1,3,4-thiadiazole | Antibacterial (S. aureus) | MIC = 5 µg/mL | [19] |

| 5-Aryl-2-(N-piperazinylacetamido)-1,3,4-thiadiazole | Anticancer (Hep-G2 cell line) | IC₅₀ = 2.03 µM | [13] |

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a cornerstone of modern medicinal chemistry.[6] Its synthetic tractability and proven record of producing clinically relevant molecules ensure its continued exploration. Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously to combat complex diseases like cancer or drug-resistant infections.

-

Green Synthesis: Developing more environmentally benign synthetic protocols that minimize waste and use safer reagents.[20]

-

Computational Modeling: Employing in silico design and computational modeling to more rationally design potent and selective thiadiazole compounds, accelerating the discovery process.[18]

The rich chemistry and diverse pharmacology of the 1,3,4-thiadiazole ring provide a fertile ground for the development of the next generation of therapeutic agents.

References

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). Vertex AI Search.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.

- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry.

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.